2,4',5-Trichlorobiphenyl-2',3',5',6'-d4

CAS No.:

Cat. No.: VC16527192

Molecular Formula: C12H7Cl3

Molecular Weight: 261.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7Cl3 |

|---|---|

| Molecular Weight | 261.6 g/mol |

| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |

| Standard InChI | InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |

| Standard InChI Key | VAHKBZSAUKPEOV-RHQRLBAQSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

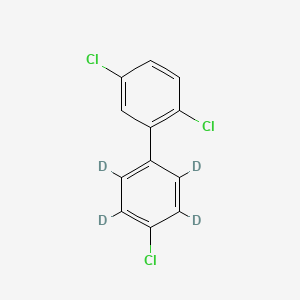

2,4',5-Trichlorobiphenyl-2',3',5',6'-d4 consists of two benzene rings connected by a single bond, with chlorine atoms at the 2, 4', and 5 positions and deuterium at the 2',3',5',6' positions (Figure 1). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.6 g/mol | |

| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene | |

| Boiling Point | Not reported | - |

| Water Solubility | 116 µg/L (25°C) |

The deuterium substitution alters its physical properties marginally but significantly impacts its detectability in mass spectrometry .

Spectroscopic Identifiers

-

InChI Key:

VAHKBZSAUKPEOV-RHQRLBAQSA-N -

Canonical SMILES:

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl -

Isomeric SMILES:

[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H]

These identifiers facilitate precise structural verification and database integration.

Synthesis and Isotopic Labeling

Synthetic Pathways

The synthesis of 2,4',5-Trichlorobiphenyl-2',3',5',6'-d4 typically involves Suzuki-Miyaura cross-coupling between deuterated and chlorinated aryl halides (Figure 2) :

-

Precursor Preparation:

-

Deuterium Incorporation:

-

Deuterium is introduced via hydrogen-deuterium exchange or using deuterated starting materials.

-

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography and characterized using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms isotopic purity .

-

Nuclear Magnetic Resonance (NMR): Validates deuterium placement.

Applications in Scientific Research

Environmental Tracking

Deuterium labeling enables precise tracking of PCB transport in ecosystems. Studies utilize this compound to:

Toxicological Studies

The compound’s interaction with the aryl hydrocarbon receptor (AhR) mirrors non-deuterated PCBs, leading to:

-

Endocrine Disruption: Altered hormone signaling in mammalian cells.

-

Immunotoxicity: Suppressed immune response in zebrafish models .

-

Carcinogenicity: DNA adduct formation in hepatic tissues.

Analytical Chemistry

-

Internal Standard: Quantifies PCB levels in environmental samples via isotope dilution.

-

Metabolite Identification: Distinguishes parent compounds from metabolites in LC-MS workflows .

Environmental and Health Hazards

Ecotoxicological Impact

-

Aquatic Toxicity: LC₅₀ values for Daphnia magna range from 0.1–1.0 µg/L .

-

Bioaccumulation Factor: Log BCF = 4.2 in fish liver.

Human Health Risks

-

Exposure Pathways: Inhalation, dermal contact, and ingestion .

-

Chronic Effects: Potential liver damage and carcinogenicity.

Comparative Analysis with Related PCBs

| Compound | Chlorination Pattern | Key Differences |

|---|---|---|

| PCB-28 (2,4,4’-Trichloro) | 2,4,4’ | Lower log Kₒw (5.2 vs. 5.8) |

| PCB-52 (2,2’,5,5’) | 2,2’,5,5’ | Higher volatility |

| 2,4',5-Trichloro-d4 | 2,4',5 + deuterium | Isotopic labeling for tracing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume